N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride
Description
N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a bromophenyl group, a propyl chain, and a morpholinylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2.ClH/c1-2-14(11-3-5-12(16)6-4-11)18-15(19)9-13-10-17-7-8-20-13;/h3-6,13-14,17H,2,7-10H2,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCAVULICXHBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NC(=O)CC2CNCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride typically involves a multi-step process. One common method starts with the bromination of a phenylpropyl precursor, followed by the introduction of the morpholinylacetamide group through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions. The use of automated reactors and continuous flow systems can improve yield and efficiency. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylpropyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products
The major products formed from these reactions include phenol derivatives, de-brominated phenylpropyl compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholinylacetamide moiety can interact with polar or charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Lacks the propyl and morpholinyl groups, making it less versatile.
N-(4-bromophenyl)propylamine: Contains a propylamine group instead of morpholinylacetamide, altering its reactivity and applications.
4-bromo-N-(2-morpholin-4-ylethyl)benzamide: Similar structure but with different chain lengths and functional groups.
Uniqueness
N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride stands out due to its combination of a bromophenyl group, a propyl chain, and a morpholinylacetamide moiety. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
